

Primary Candidate: Integrin Subunit Beta 3 (ITGB3)

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Compound of Interest

Compound Name: *IBG3*

Cat. No.: *B12364709*

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ITGB3, also known as CD61, is a transmembrane glycoprotein that forms heterodimers with alpha subunits (αv or αIIb) to create integrin receptors. These receptors are crucial for cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cancer progression, angiogenesis, and immune response.

Cellular Pathways Affected by ITGB3

ITGB3 is a central node in several signaling cascades that regulate cell proliferation, survival, migration, and invasion.

- Focal Adhesion Kinase (FAK) - PI3K/Akt Signaling:** Upon ligand binding to the integrin heterodimer (e.g., $\alpha v\beta 3$), FAK is recruited to the cytoplasmic tail of ITGB3 and autophosphorylated. This creates a docking site for Src family kinases, leading to the activation of the PI3K/Akt pathway, which is a major driver of cell survival and proliferation.
- Transforming Growth Factor- β (TGF- β) Signaling:** ITGB3 can enhance TGF- β signaling. This occurs through the interaction of $\alpha v\beta 3$ integrin with the TGF- β receptor complex, facilitating the activation of Smad proteins and subsequent regulation of target gene expression, which is often associated with the epithelial-to-mesenchymal transition (EMT). Hypoxia can translationally activate ITGB3, which in turn sustains TGF- β pathway activation[1].
- KRAS/Ra1B/NF- κ B Pathway:** Overexpression of ITGB3 has been implicated in resistance to EGFR inhibition through a complex formed by ITGB3/KRAS/Ra1B, leading to the activation of TBK1 and the transcription factor NF- κ B.

4. STAT1 and STAT6 Signaling: In macrophages, ITGB3 signaling has been shown to favor the activation of STAT1 while suppressing STAT6 signaling, indicating a role in modulating immune responses[2].

Quantitative Data

Experimental Context	Observation	Quantitative Change	Reference
Hypoxia in breast cancer cells	Translational activation of ITGB3	Not specified	[1]
ITGB3 knockdown in breast cancer cells under hypoxia	Increased apoptosis	Not specified	[1]
ITGB3 knockdown in breast cancer cells	Reduced cell survival and migration	Not specified	[1]
ITGB3 downregulation in a mouse model of breast cancer	Reduced lung metastasis	Significant reduction (P = 0.0213)	[1]
ITGB3 downregulation in a mouse model of breast cancer	Improved overall survival	Significant improvement (P = 0.0132)	[1]
High glucose treatment of HK-2 kidney cells	Upregulation of ITGB3 mRNA and protein	Significant increase (p < 0.05)	[3]
TGF- β treatment of HK-2 kidney cells	Upregulation of ITGB3 mRNA and protein	Significant increase (p < 0.01)	[3]
Angiotensin II treatment of HK-2 kidney cells	Upregulation of ITGB3 mRNA and protein	Significant increase (p < 0.05)	[3]

Experimental Protocols

1. Western Blotting for ITGB3 Expression:

- **Cell Lysis:** Cells are lysed in RIPA buffer containing a protease inhibitor cocktail on ice for 30 minutes. The lysate is then centrifuged to pellet cell debris.
- **Protein Quantification:** The protein concentration of the supernatant is determined using a BCA protein assay.
- **SDS-PAGE:** Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
- **Transfer:** Proteins are transferred from the gel to a PVDF membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody against ITGB3 overnight at 4°C.
- **Secondary Antibody Incubation:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

2. Flow Cytometry for Surface ITGB3:

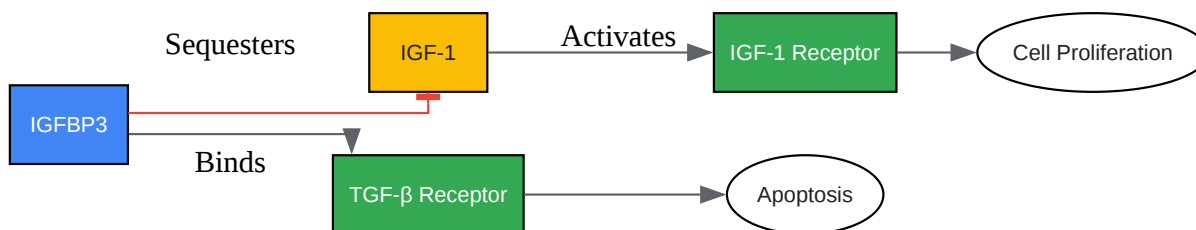
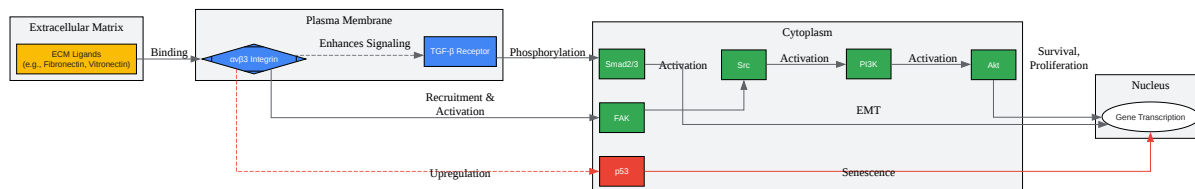
- **Cell Preparation:** Cells are harvested and washed with PBS.
- **Antibody Staining:** Cells are incubated with a PE-conjugated anti-CD61 (ITGB3) monoclonal antibody (or an isotype control) in the dark for 30 minutes at room temperature.
- **Analysis:** The fluorescence of the cells is analyzed using a flow cytometer.

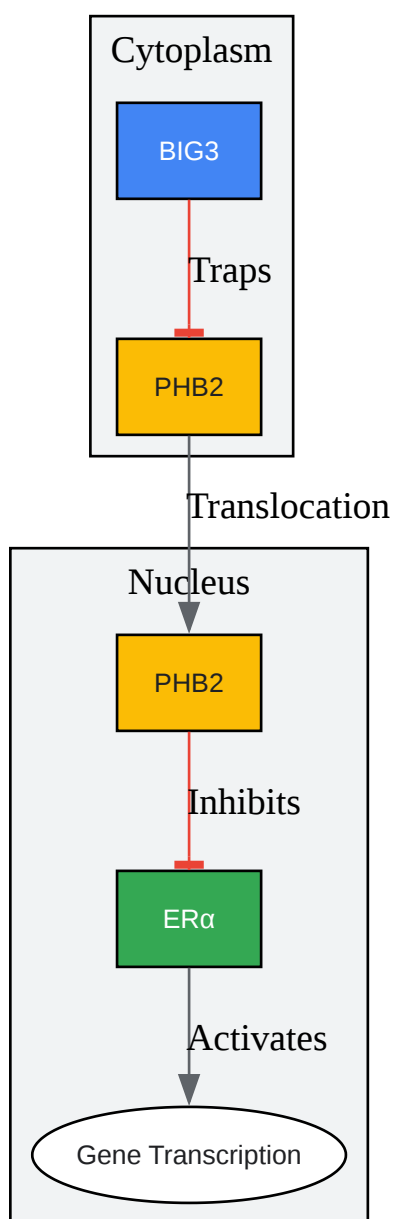
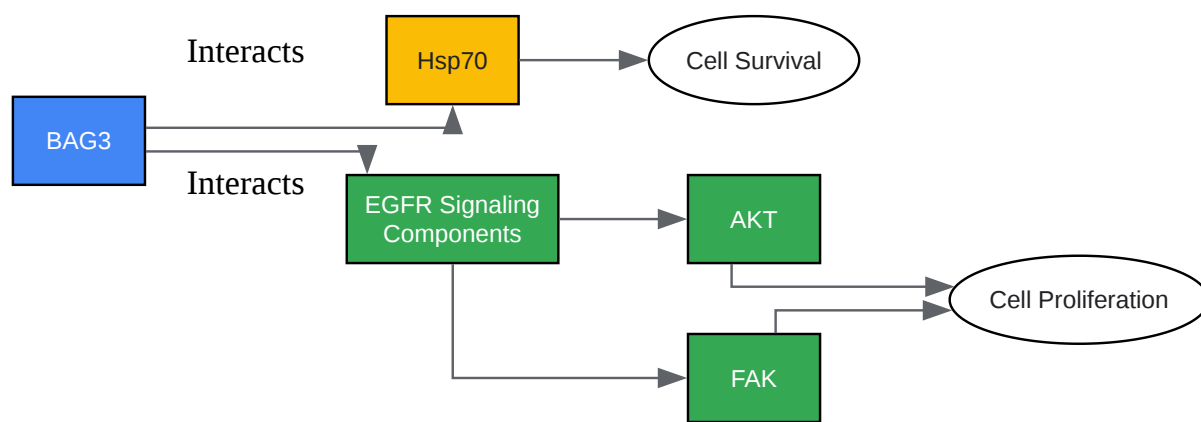
3. Wound Healing Assay for Cell Migration:

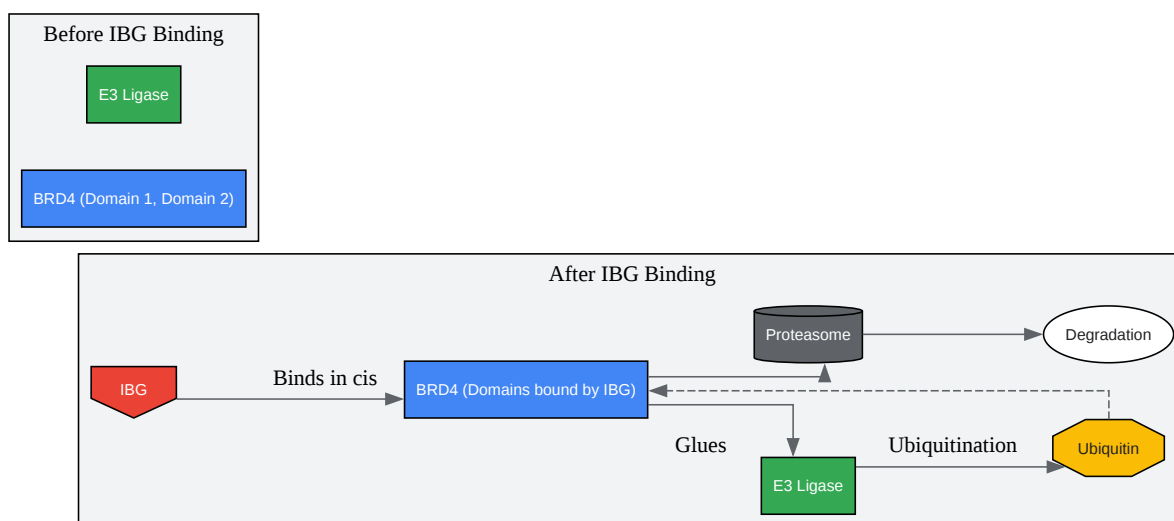
- **Cell Seeding:** Cells are seeded in a culture plate and grown to confluence.

- Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
- Imaging: The wound is imaged at 0 hours and at subsequent time points (e.g., 24, 48 hours).
- Analysis: The rate of wound closure is quantified to assess cell migration.

Mandatory Visualizations







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References

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- 2. researchgate.net [researchgate.net]
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